molecular formula C25H22O7 B11158231 tert-butyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

tert-butyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

Cat. No.: B11158231
M. Wt: 434.4 g/mol
InChI Key: GKRMCMXDLQSTJE-UHFFFAOYSA-N
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Description

tert-Butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate: is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a tert-butyl group, a bichromen moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves multiple steps. One common approach is to start with commercially available precursors and use a series of reactions to build the desired structure. Key steps may include esterification, protection and deprotection of functional groups, and coupling reactions. Specific reagents and conditions will vary depending on the exact synthetic route chosen.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to streamline the process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under certain conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH will vary depending on the specific reaction being performed.

Major Products Formed: The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine: In medicine, tert-butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate may have potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Its biological activity and potential therapeutic effects are areas of ongoing research.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved will depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate

Uniqueness: tert-Butyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate is unique due to its bichromen moiety, which imparts specific chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

tert-butyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C25H22O7/c1-14-19(29-13-22(27)32-25(2,3)4)10-9-16-17(12-21(26)31-23(14)16)18-11-15-7-5-6-8-20(15)30-24(18)28/h5-12H,13H2,1-4H3

InChI Key

GKRMCMXDLQSTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC(=O)OC(C)(C)C

Origin of Product

United States

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